[1-(2,5-Difluorophenyl)ethyl](propan-2-yl)amine
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Overview
Description
1-(2,5-Difluorophenyl)ethylamine: is a chemical compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group. It is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)ethylamine typically involves the reaction of 2,5-difluorobenzyl chloride with isopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for 1-(2,5-Difluorophenyl)ethylamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)ethylamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated phenyl groups on biological activity. It is also employed in the development of new bioactive molecules .
Medicine: In medicinal chemistry, 1-(2,5-Difluorophenyl)ethylamine is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)ethylamine
- 1-(3,5-Difluorophenyl)ethylamine
- 1-(2,6-Difluorophenyl)ethylamine
Comparison: Compared to its analogs, 1-(2,5-Difluorophenyl)ethylamine exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring . This positioning can influence its reactivity, binding affinity, and overall biological activity . The compound’s unique structure makes it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[1-(2,5-difluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)14-8(3)10-6-9(12)4-5-11(10)13/h4-8,14H,1-3H3 |
InChI Key |
AXTPWMDRHUSTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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